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Compound of Interest

Compound Name: 4-Fluoropyridine-3-boronic acid

Cat. No.: B117733 Get Quote

Executive Summary: This technical guide provides a comprehensive overview of 3-

Fluoropyridine-4-boronic acid, a key building block in modern organic synthesis and drug

discovery. This document details its chemical and physical properties, safety information, a

representative synthesis protocol, and its application in Suzuki-Miyaura cross-coupling

reactions. It is intended for researchers, scientists, and professionals in the field of drug

development.

A Note on Chemical Identification: The initial request specified 4-Fluoropyridine-3-boronic
acid with CAS number 458532-87-3. However, extensive database searches indicate a likely

discrepancy. The CAS number 458532-97-3 is consistently and authoritatively assigned to the

isomeric compound, 3-Fluoropyridine-4-boronic acid. Given the prevalence of data for the

latter, this guide focuses on 3-Fluoropyridine-4-boronic acid as the probable compound of

interest.

Chemical Properties and Identifiers
3-Fluoropyridine-4-boronic acid is a white to off-white solid organic compound.[1] Its structure

incorporates a pyridine ring, a versatile heterocyclic motif prevalent in many biologically active

molecules, functionalized with a fluorine atom and a boronic acid group.[2] This combination of

features makes it a valuable reagent in synthetic chemistry.

The following table summarizes the key chemical properties and identifiers for 3-

Fluoropyridine-4-boronic acid.
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Property Value Source(s)

Chemical Name 3-Fluoropyridine-4-boronic acid [3][4]

Synonyms

(3-fluoropyridin-4-yl)boronic

acid, 3-Fluoro-4-pyridylboronic

acid

[1][3]

CAS Number 458532-97-3 [3][4][5][6]

Molecular Formula C₅H₅BFNO₂ [1][3][4][5]

Molecular Weight 140.91 g/mol [1][3][4]

Melting Point 220 °C (decomposes) [1]

Appearance
White to almost white

crystalline powder
[1]

Purity Typically ≥98% [3][5]

InChI Key
QUHSESYLMZVXCN-

UHFFFAOYSA-N
[4]

SMILES OB(O)c1ccncc1F [4]

Safety and Handling
3-Fluoropyridine-4-boronic acid is classified as a hazardous substance and should be handled

with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume

hood.
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Hazard Information Details Source(s)

Signal Word Warning [4]

GHS Pictograms [7]

Hazard Statements

H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

[4][7]

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spr

ay.P280: Wear protective

gloves/eye protection/face

protection.P302+P352: IF ON

SKIN: Wash with plenty of

soap and

water.P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

[4][7]

Storage
Store in a freezer under an

inert atmosphere.
[8]

Synthesis and Experimental Protocols
The synthesis of pyridinylboronic acids can be achieved through several methods, with one of

the most common being the halogen-metal exchange of a corresponding halopyridine followed

by borylation with a trialkyl borate.[9]

Representative Synthesis of 3-Fluoropyridine-4-boronic
acid
While a specific, detailed protocol for 3-Fluoropyridine-4-boronic acid is not readily available in

the searched literature, a representative procedure can be adapted from the well-established
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synthesis of similar pyridylboronic acids via lithium-halogen exchange. This process is

illustrated in the workflow below.

Synthesis Workflow for 3-Fluoropyridine-4-boronic acid

Starting Material

Reaction Steps

Final Product

4-Bromo-3-fluoropyridine

Lithium-Halogen Exchange
(n-BuLi, THF, -78 °C)

1.

Borylation
(Triisopropyl borate)

2.

Acidic Hydrolysis
(Aqueous HCl)

3.

3-Fluoropyridine-4-boronic acid

Click to download full resolution via product page

Caption: A representative workflow for the synthesis of 3-Fluoropyridine-4-boronic acid.

Detailed Experimental Protocol (Representative):
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Reaction Setup: A solution of 4-bromo-3-fluoropyridine (1.0 eq) and triisopropyl borate (1.2

eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask

under an inert atmosphere (e.g., argon or nitrogen).

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-

BuLi, 1.1 eq, as a solution in hexanes) is added dropwise via syringe, maintaining the

internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

Borylation and Workup: The reaction is quenched by the slow addition of aqueous

hydrochloric acid (2 M). The mixture is allowed to warm to room temperature.

Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate

(3x). The combined organic layers are washed with brine, dried over anhydrous sodium

sulfate, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by recrystallization or silica gel column

chromatography to yield 3-Fluoropyridine-4-boronic acid.

Applications in Organic Synthesis: The Suzuki-
Miyaura Coupling
3-Fluoropyridine-4-boronic acid is a valuable reagent, primarily utilized in palladium-catalyzed

Suzuki-Miyaura cross-coupling reactions.[1] This reaction forms a carbon-carbon bond

between the pyridine ring and an aryl or vinyl halide/triflate, a crucial transformation for

constructing the complex molecular scaffolds of many pharmaceuticals and functional

materials.[2]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition,

transmetalation, and reductive elimination.
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Catalytic Cycle of the Suzuki-Miyaura Reaction

Pd(0) Catalyst

Pd(II) Complex
(Ar-Pd(II)-X)

 Oxidative
 Addition

Aryl Halide (Ar-X) Boronic Acid (R-B(OH)₂) + Base

Coupled Product (Ar-R)

Pd(II) Intermediate
(Ar-Pd(II)-R)

 Transmetalation

 Reductive
 Elimination

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for the microwave-assisted Suzuki-Miyaura coupling

of a fluoropyridine boronic acid with an aryl bromide, adapted from a similar procedure.[3]

Materials:

3-Fluoropyridine-4-boronic acid (1.2 eq)

Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
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Solvent system (e.g., 1,4-dioxane and water, 4:1)

10 mL microwave vial with a stir bar

Procedure:

Vial Charging: To the microwave vial, add the aryl bromide, 3-Fluoropyridine-4-boronic acid,

palladium catalyst, and base.

Solvent Addition: Add the degassed solvent system to the vial.

Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set

temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the

organic layer, and extract the aqueous layer with ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by

column chromatography to yield the desired biaryl product.

Role in Drug Discovery and Signaling Pathways
3-Fluoropyridine-4-boronic acid is not known to be directly involved in biological signaling

pathways. Instead, its significance in drug discovery lies in its role as a key structural motif and

building block for the synthesis of complex, biologically active molecules. The 3-fluoropyridine

moiety is incorporated into various kinase inhibitors, which are a major class of targeted cancer

therapeutics.

Kinase inhibitors function by blocking the action of protein kinases, enzymes that play a crucial

role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation

of these pathways is a hallmark of many cancers. The 3-fluoropyridyl group can be a critical

component of these inhibitors, contributing to their binding affinity and selectivity for the target

kinase. For example, molecules containing pyrazolopyridine cores, which can be synthesized

using building blocks like 3-Fluoropyridine-4-boronic acid, have been developed as potent

inhibitors of kinases such as FLT3 and Aurora kinases, which are implicated in acute myeloid

leukemia (AML).
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Role of 3-Fluoropyridine-4-boronic Acid in Synthesizing Kinase Inhibitors

Suzuki-Miyaura Coupling

3-Fluoropyridine-
4-boronic acid

Pd Catalyst, Base

Aryl Halide
Partner

Complex Molecule
(e.g., Kinase Inhibitor)

Cell Signaling Pathway
(e.g., PI3K/mTOR, FLT3)

Inhibits
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Caption: Use of 3-Fluoropyridine-4-boronic acid as a building block for kinase inhibitors.

Conclusion
3-Fluoropyridine-4-boronic acid (CAS 458532-97-3) is a synthetically valuable compound with

significant applications in the fields of organic chemistry and medicinal chemistry. Its utility as a

versatile building block in Suzuki-Miyaura cross-coupling reactions enables the efficient

synthesis of complex molecules, particularly those with potential as therapeutic agents like

kinase inhibitors. Proper handling and safety precautions are essential when working with this

reagent. This guide provides a foundational understanding for researchers and drug

development professionals looking to utilize this important chemical entity in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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